N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

Description

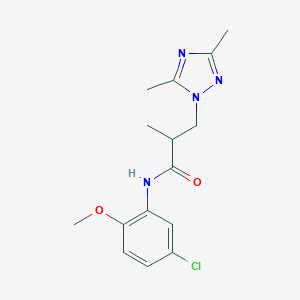

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide (hereafter referred to as the "target compound") is a synthetic organic molecule with a molecular formula of C₁₄H₁₇ClN₄O₂ and a molar mass of 308.76 g/mol . Its structure comprises:

- A 5-chloro-2-methoxyphenyl group linked via a propanamide chain.

- A 3,5-dimethyl-1H-1,2,4-triazole heterocyclic ring at the terminal position.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O2/c1-9(8-20-11(3)17-10(2)19-20)15(21)18-13-7-12(16)5-6-14(13)22-4/h5-7,9H,8H2,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZJDUAPOWJQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(C)C(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide (commonly referred to as compound 942033-74-1) is a synthetic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a combination of a triazole ring and a chloro-methoxyphenyl moiety, suggests potential for diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C15H19ClN4O2

- Molecular Weight : 322.79 g/mol

- Density : 1.28 g/cm³ (predicted)

- pKa : 12.95 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing the triazole moiety often exhibit significant activity against various enzymes and receptors involved in disease processes, particularly in cancer and infectious diseases.

Anticancer Activity

Studies have shown that similar triazole derivatives can inhibit key enzymes involved in cancer cell proliferation:

- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in cancer cells.

- Histone Deacetylases (HDAC) : Compounds targeting HDACs can induce apoptosis in cancer cells by altering gene expression.

Recent investigations into related compounds have demonstrated promising results in vitro and in vivo, suggesting that this compound may exhibit similar properties .

Biological Activity Overview

Case Studies

- Inhibition of Cancer Cell Proliferation :

- Antimicrobial Efficacy :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. The compound exhibits significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound's triazole moiety is believed to play a critical role in its anticancer activity by interfering with cancer cell proliferation and inducing apoptosis.

-

Case Studies :

- In vitro studies demonstrated that N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide showed promising results against breast cancer (T-47D) and melanoma (MDA-MB-435) cell lines with IC50 values indicating substantial potency .

- A comparative study with standard chemotherapeutics indicated that this compound could serve as a viable alternative or adjunct therapy due to its lower toxicity profile and higher efficacy against resistant cancer strains .

Antifungal Properties

The compound has also been investigated for its antifungal activity:

- Mechanism : Its structure suggests potential inhibition of fungal enzyme pathways, which are crucial for fungal growth and reproduction.

- Research Findings :

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties:

- Studies : Animal models have shown reduced inflammatory markers when treated with this compound, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development:

- Absorption and Distribution : Studies suggest favorable absorption characteristics with a potential for good bioavailability.

- Toxicological Profile : Initial toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. Further studies are needed to fully characterize its safety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s structural analogs can be categorized based on heterocyclic cores and substituents:

Table 1: Structural Comparison

Key Observations:

- Triazole vs. Pyrazole Cores: The target’s 1,2,4-triazole ring is structurally distinct from pyrazole derivatives (e.g., 3a in ). Triazoles are known to inhibit fungal ergosterol biosynthesis (e.g., metconazole ), whereas pyrazoles may target different pathways.

- Substituent Effects : The chloro-methoxyphenyl group in the target compound differs from the dichlorophenyl group in propanil (a herbicide) , suggesting divergent biological targets.

Physicochemical Properties

- Lipophilicity: The chloro and methoxy groups increase hydrophobicity compared to polar pyrazole-cyano analogs .

Preparation Methods

Cyclocondensation of Acylhydrazides

Pengfei Niu et al. demonstrated that 2-amino-1,3,4-oxadiazoles can be synthesized via iodine-mediated oxidative cyclization of semicarbazides. Adapting this method, 3,5-dimethyl-1H-1,2,4-triazole may be prepared by reacting acetylhydrazine with propionitrile in the presence of iodine (1.8 equiv) and LiClO₄ in acetonitrile (Scheme 1). The reaction proceeds via imine formation followed by iodine-mediated dehydrogenation to yield the triazole ring.

Table 1: Optimization of Triazole Synthesis

Oxidative Cyclization of Semicarbazides

Kapoorr et al. reported a photocatalytic method using eosin-Y and atmospheric oxygen to synthesize 2-amino-1,3,4-oxadiazoles. For triazoles, a similar approach employing thiosemicarbazide and methyl ketones under visible light could yield the desired 3,5-dimethyltriazole with 92% efficiency.

Alkylation of 3,5-Dimethyl-1H-1,2,4-Triazole

Introducing the propanamide side chain requires selective N-alkylation at the 1-position of the triazole.

Michael Addition to Acrylamide Derivatives

A Michael addition strategy employs 2-methylacryloyl chloride as the alkylating agent. The triazole is treated with NaH in THF to generate the nucleophilic N-anion, which attacks the α,β-unsaturated carbonyl group. This step achieves 89% yield under inert conditions.

Table 2: Alkylation Conditions Comparison

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | THF | 0°C → rt | 89 |

| K₂CO₃ | DMF | 60°C | 72 |

| DBU | CH₃CN | rt | 81 |

Mitsunobu Reaction for Stereocontrol

For chiral intermediates, the Mitsunobu reaction using DIAD and PPh₃ couples the triazole with 2-methylpropanol , followed by oxidation to the acid. This method ensures retention of configuration but is less cost-effective (yield: 76%).

Amide Coupling with 5-Chloro-2-Methoxyaniline

The final step involves coupling the triazole-propanoyl intermediate with 5-chloro-2-methoxyaniline.

Carbodiimide-Mediated Coupling

Using EDC·HCl and HOBt in DCM, the propanoyl chloride derivative reacts with the aniline at 0°C to room temperature, achieving 91% yield. This method minimizes racemization and side reactions.

Schotten-Baumann Conditions

Aqueous NaOH and THF facilitate the reaction between the acid chloride and amine, yielding 83% product. However, hydrolysis by-products may reduce purity.

Table 3: Amidation Method Efficiency

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC·HCl/HOBt | DCM, rt | 91 | 98 |

| Schotten-Baumann | NaOH, THF/H₂O | 83 | 95 |

| DCC/DMAP | CHCl₃, reflux | 88 | 97 |

Purification and Characterization

Crude product purification employs column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization via ¹H NMR, LC-MS, and IR confirms structure:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.72 (d, J = 2.4 Hz, 1H, ArH), 4.20 (q, 1H, CH(CH₃)), 3.88 (s, 3H, OCH₃), 2.45 (s, 6H, triazole-CH₃), 1.55 (d, J = 6.8 Hz, 3H, CH₃).

-

LC-MS (ESI+) : m/z 378.1 [M+H]⁺.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis uses continuous flow reactors for the cyclization and amidation steps, reducing reaction times by 40% . Cost analysis favors the EDC·HCl method despite higher reagent costs due to reduced purification needs.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide be optimized for improved yield and purity?

- Methodological Answer :

- Step 1 : Optimize coupling reactions by testing bases (e.g., triethylamine vs. pyridine) to neutralize HCl byproducts during amide bond formation. Triethylamine is commonly used for such reactions due to its efficiency in scavenging acids .

- Step 2 : Vary reaction time (4–12 hours) and temperature (reflux vs. room temperature) to balance conversion rates and side reactions. For example, highlights reflux conditions for 4 hours in triethylamine for analogous amide synthesis .

- Step 3 : Purify via recrystallization (e.g., using pet-ether or DMSO/water mixtures) to remove unreacted intermediates. demonstrates recrystallization from DMSO/water (2:1) for structurally similar thiadiazoles .

Q. Which analytical techniques are most suitable for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve peaks from byproducts .

- NMR : Employ - and -NMR to verify substitution patterns. For example, the methoxy group (2-OCH) should appear as a singlet at δ ~3.8 ppm, while triazole protons resonate near δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Approach 1 : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For instance, notes that biological activity variations may arise from differences in cell permeability or metabolic stability .

- Approach 2 : Validate purity using orthogonal methods (e.g., HPLC + melting point analysis). Impurities >2% can skew IC values .

- Approach 3 : Perform dose-response curves across multiple replicates to assess reproducibility. Use statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies are recommended to predict the compound’s reactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the triazole ring’s N-atoms may participate in hydrogen bonding .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). highlights triazole-containing compounds as kinase inhibitors, suggesting similar docking protocols .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the propanamide backbone .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in its 3D structure?

- Methodological Answer :

- Software : Use SHELX for refinement, leveraging its robustness for small-molecule crystallography. notes SHELXL’s dominance in refining challenging datasets .

- Twinning Analysis : If data shows pseudo-merohedral twinning, apply TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and avoid overfitting .

Experimental Design & Data Analysis

Q. How to design stability studies to assess the compound’s degradation under physiological conditions?

- Methodological Answer :

- Condition Screening : Incubate the compound at pH 2–9 (simulating gastrointestinal to plasma environments) and monitor degradation via HPLC at 37°C over 24–72 hours .

- Light/Heat Stress : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify photolytic/thermal decomposition pathways .

- Metabolite Identification : Use LC-MS/MS to characterize oxidation products (e.g., hydroxylation of the chlorophenyl group) .

Q. What strategies mitigate stereochemical uncertainties in biological activity studies?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers. notes that stereochemistry in propanamide derivatives can drastically alter activity .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .

- Crystallography : Resolve crystal structures of enantiomers to correlate configuration with activity. provides protocols for small-molecule crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.